2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a pyrido[1,2-a]pyrimidin-4-one derivative with a complex substitution pattern . Key structural features include:
- Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system providing rigidity and π-conjugation.
- 2-(Dipropylamino) group: A lipophilic substituent at position 2, likely influencing solubility and membrane permeability.
- 7-Methyl group: A small alkyl substituent at position 5.
Properties
Molecular Formula |
C27H30N4O2S2 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O2S2/c1-5-14-29(15-6-2)24-21(25(32)30-17-18(3)12-13-23(30)28-24)16-22-26(33)31(27(34)35-22)19(4)20-10-8-7-9-11-20/h7-13,16-17,19H,5-6,14-15H2,1-4H3/b22-16- |
InChI Key |
JJVAOURLGWHMML-JWGURIENSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The general synthetic route includes:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved by cyclization reactions involving 2-aminopyridine and suitable carbonyl compounds.
Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with thioamides and aldehydes to form the thiazolidinone ring.
Functionalization with dipropylamino and phenylethyl groups: These groups are introduced through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazolidinone moieties, allowing for further functionalization.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs in the Pyrido[1,2-a]pyrimidin-4-one Family
Compound B : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Core : Same pyrido[1,2-a]pyrimidin-4-one backbone.
- Substituents :
- 2-(1,3-Benzodioxol-5-yl) : A polar aromatic substituent with electron-donating oxygen atoms.
- 7-(Piperazin-1-yl) : A basic, water-soluble group enhancing solubility.
- Key Differences vs. Compound A: Absence of thiazolidinone moiety. Piperazine substituent (polar) vs. dipropylamino (lipophilic). Likely impacts pharmacokinetics (e.g., blood-brain barrier penetration).
Compound C: 2-(3,4-Dimethoxyphenyl)-7-[4-(dimethylamino)methyl]piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one
- Core : Identical bicyclic system.
- Substituents: 2-(3,4-Dimethoxyphenyl): Electron-rich aromatic group with methoxy substituents.
- Key Differences vs. Compound A: Lack of thioxo-thiazolidinone group. Dimethoxyphenyl substituent may confer antioxidant or receptor-binding properties distinct from Compound A’s phenylethyl-thiazolidinone.
Thiazolidinone-Containing Analogs
Compound D: 3-(3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-Chlorobenzoate
- Core: Thieno[2,3-b]pyridin-4(7H)-one (sulfur-containing fused ring).
- Key Differences vs. Compound A: Thieno-fused core vs. pyrido-fused core. Ester group vs. Z-configured thiazolidinone. Bioactivity may diverge due to redox or metabolic stability differences.
Compound E : 2-(Substituted Benzylidene)-7-(4-Fluorophenyl)-5-(Furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one
- Core : Thiazolo[3,2-a]pyrimidin-7-one (sulfur-nitrogen fused system).
- Substituents :
- 4-Fluorophenyl : Electron-withdrawing group enhancing electrophilicity.
- Benzylidene and furyl groups : Planar aromatic systems for π-stacking.
- Key Differences vs. Compound A: Thiazolo-pyrimidinone vs. pyrido-pyrimidinone. Fluorophenyl substituent may confer distinct pharmacokinetics (e.g., enhanced metabolic stability).
Research Implications and Gaps
- Structural Uniqueness: Compound A’s Z-configured thiazolidinone and phenylethyl group distinguish it from analogs. This moiety may enhance binding to targets like peroxisome proliferator-activated receptors (PPARs) or redox-sensitive enzymes .
- Synthetic Challenges: Unlike Compounds B and C (synthesized via modular substitutions), Compound A’s stereospecific thiazolidinone linkage requires precise reaction conditions (e.g., Z-selective enamine formation) .
- Data Limitations : Direct biological data for Compound A are absent in the provided evidence. Further studies comparing its IC50 values, metabolic stability, and toxicity with analogs are needed.
Biological Activity
The compound 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction with molecular targets, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones , characterized by a pyrimidine core and various functional groups that enhance its biological activity. The presence of a dipropylamino group improves solubility and facilitates interactions with biological targets. The thiazolidinone moiety is also significant for its pharmacological properties.
Molecular Formula
- Molecular Formula: C₁₈H₂₃N₃O₂S
- Molecular Weight: Approximately 345.45 g/mol
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Here are some key areas of activity:
1. Antimicrobial Activity
Several studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazolidinone structures have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes. For example, it may inhibit butyrylcholinesterase (BChE) with an IC50 comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.
3. Antioxidant Properties
Research indicates that similar compounds possess antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiazolidinone derivatives against Candida albicans and other pathogens. The results indicated that modifications in the thiazolidinone structure significantly influenced antimicrobial potency .
Study 2: Enzyme Inhibition Profile
In another investigation, the compound's ability to inhibit acetylcholinesterase (AChE) was assessed alongside BChE. The findings revealed selective inhibition patterns that could inform drug design for cognitive disorders .
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to biological targets. Molecular docking studies have illustrated potential binding sites on target enzymes, providing insights into its mechanism of action.
Binding Affinity
The binding affinity of the compound with various targets was assessed using computational methods, revealing strong interactions with critical sites that could be exploited for therapeutic purposes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(dimethylamino)-7-methyl-pyrido[1,2-a]pyrimidin-4-one | Dimethylamino group instead of dipropylamino | Less steric hindrance may affect binding affinity |
| 3-(isopropyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Isopropyl substitution | Different alkyl chain may alter biological activity |
| 7-methylthiazolidine derivatives | Thiazolidine core structure | Focus on thiazolidine's role in biological function |
This table highlights the uniqueness of this compound in terms of its specific functional groups and potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
